molecular formula C10H20O B1360295 3-Methyl-4-nonanone CAS No. 35778-39-3

3-Methyl-4-nonanone

Cat. No.: B1360295
CAS No.: 35778-39-3
M. Wt: 156.26 g/mol
InChI Key: SAXOGZBJENMQMR-UHFFFAOYSA-N
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Description

3-Methyl-4-nonanone is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Methyl-4-nonanone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed as a solvent and in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nonanone can be synthesized through several methods. One common approach involves the oxidation of 3-methyl-4-nonanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic dehydrogenation of 3-methyl-4-nonanol. This process involves the use of metal catalysts such as copper or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, using strong oxidizing agents like potassium permanganate, the ketone can be converted to 3-methyl-4-nonanoic acid.

    Reduction: The compound can be reduced to 3-methyl-4-nonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic conditions, elevated temperatures.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), room temperature or slightly elevated temperatures.

    Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi), room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: 3-Methyl-4-nonanoic acid.

    Reduction: 3-Methyl-4-nonanol.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nonanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. In antimicrobial applications, this compound may disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

    2-Nonanone: Another ketone with a similar structure but differing in the position of the methyl group.

    4-Nonanone: A structural isomer with the carbonyl group at a different position.

    3-Methyl-2-nonanone: Similar to 3-Methyl-4-nonanone but with the carbonyl group at the second carbon.

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The position of the methyl group and the carbonyl group provides distinct chemical properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

3-methylnonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOGZBJENMQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35778-39-3
Record name 3-Methyl-4-nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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